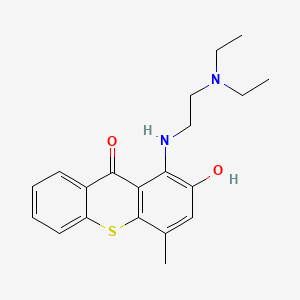
9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl-: is a complex organic compound with the molecular formula C19H22N2OS. This compound is known for its unique structure, which includes a thioxanthone core substituted with a diethylaminoethylamino group, a hydroxy group, and a methyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl- typically involves the following steps:
Formation of the Thioxanthone Core: The thioxanthone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Hydroxylation and Methylation: The hydroxy and methyl groups are introduced through selective hydroxylation and methylation reactions, respectively.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the thioxanthone core, potentially converting it to thioxanthene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alkyl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce thioxanthene derivatives .
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology and Medicine: In biological and medical research, 9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl- is studied for its potential pharmacological activities. It has shown promise as an antischistosomal agent and may have other therapeutic applications .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
作用机制
The mechanism of action of 9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit P-glycoprotein, a protein involved in drug resistance, thereby enhancing the efficacy of certain therapeutic agents . The compound’s effects are mediated through various biochemical pathways, including those involved in oxidative stress and cellular signaling .
相似化合物的比较
Hycanthone: A metabolite of lucanthone, known for its antischistosomal activity.
2,4-Diethyl-9H-thioxanthen-9-one: Another thioxanthone derivative with different substituents.
1-((2-(Diethylamino)ethyl)amino)-4-methyl-9H-thioxanthen-9-one: A closely related compound with a similar structure but different functional groups.
Uniqueness: The uniqueness of 9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
80568-19-0 |
|---|---|
分子式 |
C20H24N2O2S |
分子量 |
356.5 g/mol |
IUPAC 名称 |
1-[2-(diethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C20H24N2O2S/c1-4-22(5-2)11-10-21-18-15(23)12-13(3)20-17(18)19(24)14-8-6-7-9-16(14)25-20/h6-9,12,21,23H,4-5,10-11H2,1-3H3 |
InChI 键 |
KAEPIGKWCOVABV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=C(C=C(C2=C1C(=O)C3=CC=CC=C3S2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)










![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)
